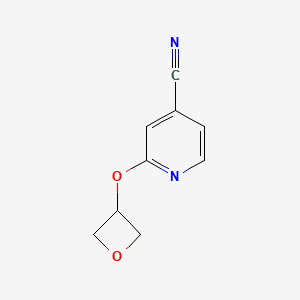

2-(Oxetan-3-yloxy)pyridine-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxetane derivatives, such as 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile, has been a topic of numerous studies. The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .Chemical Reactions Analysis

Oxetanes, including 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile, are known for their propensity to undergo ring-opening reactions. These reactions have been utilized in the synthesis of new oxetane derivatives .科学的研究の応用

Fluorescent Molecular Sensors for Photopolymerization Monitoring

The performance of a series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors has been studied. These derivatives demonstrate much higher sensitivity than commercially available probes like 7-diethylamino-4-methylcoumarin (Coumarin 1) and trans-2-(2’,5’-dimethoxyphenyl)ethenyl-2,3,4,5,6-pentafluorobenzene (25ST) . Specifically, they excel in monitoring photopolymerization processes of different monomers using the Fluorescence Probe Technique (FPT). Moreover, these derivatives accelerate the cationic photopolymerization process initiated with diphenyliodonium photoinitiators, even at wavelengths where the photoinitiator alone does not work. Notably, they are particularly efficient for the photoinitiation of cationic polymerization of epoxides and vinyl monomers .

Dual Role as Co-Initiators

The 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives serve a dual purpose:

- Long-Wavelength Co-Initiators : They act as co-initiators for diphenyliodonium salts initiators, enhancing the efficiency of photopolymerization reactions .

Availability

This compound is available from suppliers such as Life Chemicals Inc. and Molport . Researchers can access it for their scientific investigations.

Additional Variants

In addition to 2-(Oxetan-3-yloxy)pyridine-4-carbonitrile , there is a related compound called 4-(Oxetan-3-yloxy)pyridine (CAS Number: 2122194-79-8 ), which may also have interesting applications .

Safety And Hazards

特性

IUPAC Name |

2-(oxetan-3-yloxy)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-4-7-1-2-11-9(3-7)13-8-5-12-6-8/h1-3,8H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYQMCHXPOGCFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxetan-3-yloxy)pyridine-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)

![2-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2527054.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2527057.png)

![4-chloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2527059.png)

![N-(4-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2527062.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2527063.png)